molecular formula C6H4BrF2N B597806 3-Bromo-2-(difluoromethyl)pyridine CAS No. 1211520-77-2

3-Bromo-2-(difluoromethyl)pyridine

Cat. No.: B597806
CAS No.: 1211520-77-2
M. Wt: 208.006
InChI Key: MDRUEFNPMGSINM-UHFFFAOYSA-N
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Description

3-Bromo-2-(difluoromethyl)pyridine is an organic compound with the molecular formula C6H4BrF2N It is a pyridine derivative, characterized by the presence of a bromine atom at the third position and a difluoromethyl group at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(difluoromethyl)pyridine typically involves the bromination of 2-(difluoromethyl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(difluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are often used in the presence of bases like potassium carbonate or cesium carbonate. The reactions are usually performed in solvents like toluene or ethanol.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl or vinyl-pyridine derivatives.

    Reduction Reactions: The major product is 3-bromo-2-methylpyridine.

Scientific Research Applications

3-Bromo-2-(difluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: Compounds derived from this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(difluoromethyl)pyridine and its derivatives depends on the specific application and target. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The difluoromethyl group can enhance the metabolic stability and bioavailability of the compound, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(difluoromethyl)pyridine
  • 2-Chloro-3-(difluoromethyl)pyridine
  • 2-Bromo-6-(difluoromethyl)pyridine

Uniqueness

3-Bromo-2-(difluoromethyl)pyridine is unique due to the specific positioning of the bromine and difluoromethyl groups on the pyridine ring. This arrangement imparts distinct chemical reactivity and properties compared to its isomers and analogs. The presence of the difluoromethyl group can significantly influence the compound’s electronic properties, making it a valuable intermediate in the synthesis of fluorinated organic molecules.

Properties

IUPAC Name

3-bromo-2-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-4-2-1-3-10-5(4)6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRUEFNPMGSINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716564
Record name 3-Bromo-2-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211520-77-2
Record name 3-Bromo-2-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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